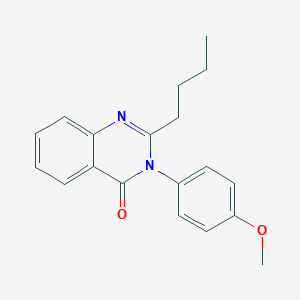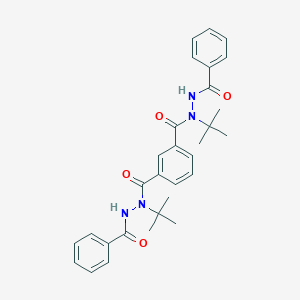
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the class of quinazoline derivatives, which have been found to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory activities. Additionally, this compound has been found to inhibit the growth of various cancer cells and exhibit antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its ease of synthesis and availability. Additionally, this compound exhibits potent biological activities at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, this compound has been found to exhibit promising neuroprotective effects, which could be further explored for the treatment of neurodegenerative diseases. Furthermore, the development of this compound-based materials for use in various applications, such as sensors and catalysts, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 4-methoxybenzaldehyde with butylamine in the presence of acetic acid and glacial acetic acid as solvents. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide to yield this compound.
Applications De Recherche Scientifique
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to possess antitumor, anti-inflammatory, and antifungal activities. In pharmacology, this compound has been shown to exhibit potent antioxidant and neuroprotective effects.
Propriétés
Formule moléculaire |
C19H20N2O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-butyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3 |
Clé InChI |
PIKGHCNWMPNUPD-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
SMILES canonique |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)


![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
